Methyl-d3 3-Oxobutanoate Methyl-d3 3-Oxobutanoate Isotope labelled 3-Oxobutanoic Acid Methyl Ester is a chemical reagent used in the synthesis of pharmaceuticals. It participates in the Biginelli reaction, forming molecules including dihydropyrimidinones.

Brand Name: Vulcanchem
CAS No.: 107694-22-4
VCID: VC0022306
InChI: InChI=1S/C5H8O3/c1-4(6)3-5(7)8-2/h3H2,1-2H3/i2D3
SMILES: CC(=O)CC(=O)OC
Molecular Formula: C5H8O3
Molecular Weight: 119.134

Methyl-d3 3-Oxobutanoate

CAS No.: 107694-22-4

Cat. No.: VC0022306

Molecular Formula: C5H8O3

Molecular Weight: 119.134

* For research use only. Not for human or veterinary use.

Methyl-d3 3-Oxobutanoate - 107694-22-4

Specification

CAS No. 107694-22-4
Molecular Formula C5H8O3
Molecular Weight 119.134
IUPAC Name trideuteriomethyl 3-oxobutanoate
Standard InChI InChI=1S/C5H8O3/c1-4(6)3-5(7)8-2/h3H2,1-2H3/i2D3
Standard InChI Key WRQNANDWMGAFTP-BMSJAHLVSA-N
SMILES CC(=O)CC(=O)OC

Introduction

Chemical Identity and Structural Characteristics

Methyl-d3 3-Oxobutanoate is a deuterated derivative of methyl 3-oxobutanoate (also known as methyl acetoacetate) in which the three hydrogen atoms of the methyl ester group are replaced with deuterium atoms. This selective deuteration creates a molecule that maintains the chemical reactivity of the parent compound while providing a unique isotopic signature.

Basic Chemical Information

The compound is characterized by the following key identifiers:

ParameterValue
CAS Number107694-22-4
IUPAC Nametrideuteriomethyl 3-oxobutanoate
Molecular FormulaC5H5D3O3
Molecular Weight119.13 g/mol
StructureCH3COCH2COO(CD3)
Synonyms3-Oxobutyric Acid Methyl-d3 Ester, Acetoacetate methyl-d3 Ester, Methyl-d3 3-Oxobutyrate

The structural arrangement features a linear carbon backbone with functional groups positioned strategically to maintain specific chemical reactivity .

Physical and Chemical Properties

Methyl-d3 3-Oxobutanoate exhibits the following physical and chemical characteristics:

PropertyDescription
Physical StateOily liquid at room temperature
ColorColorless to pale yellow
SolubilitySoluble in chloroform, dichloromethane, tetrahydrofuran; slightly soluble in ethyl acetate
Storage RequirementsRefrigeration at +4°C, preferably under inert atmosphere
Shipping ConditionsBlue ice (cold chain)
StabilityStable under recommended storage conditions

The compound's physical properties closely mirror those of its non-deuterated analog, with slight variations due to the isotopic substitution .

Synthesis Methods and Production

Several synthesis routes have been developed for the production of Methyl-d3 3-Oxobutanoate, each offering specific advantages depending on the required scale and purity.

Methanol-d4 Reaction with Meldrum's Acid

The most commonly documented synthesis method involves the reaction of deuterated methanol (methanol-d4) with 5-acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid) under specific conditions:

  • Reactants are mixed in benzene as the solvent

  • The mixture is heated under reflux conditions

  • The reaction yields approximately 38% of Methyl-d3 3-Oxobutanoate

This synthetic approach has been referenced in scientific literature, including work published in Bioorganic and Medicinal Chemistry Letters .

Alternative Synthesis Methods

Alternative synthetic routes include condensation reactions involving methyl esters of acetoacetic acid with appropriate reagents under controlled conditions. These methods typically require careful optimization to achieve satisfactory yields and isotopic purity.

The selection of synthesis method depends on factors such as:

  • Required isotopic purity

  • Scale of production

  • Available starting materials

  • Desired yield

  • Cost considerations

Applications in Scientific Research

Methyl-d3 3-Oxobutanoate serves multiple purposes in scientific research, with applications spanning several disciplines.

Reaction Mechanism Studies

One of the primary applications of Methyl-d3 3-Oxobutanoate is in elucidating reaction mechanisms. The deuterium labeling provides a traceable marker that allows researchers to:

  • Determine reaction pathways and sequence

  • Identify intermediates in complex transformations

  • Study kinetic isotope effects

  • Validate proposed mechanistic hypotheses

For example, studies on the photolysis of acetone in the presence of methyl-d3 acetate (a similar deuterated compound) have revealed activation energies for specific abstraction reactions:

Abstraction ReactionActivation Energy
CH3 + CH3COOCD3 → CH4 + CH2COOCD310±0.5 kcal
CH3 + CH3COOCD3 → CH3D + CH3COOCD211±1 kcal

These findings demonstrate how deuterium labeling enables precise measurement of reaction parameters that would otherwise be difficult to determine .

Pharmaceutical Development

In pharmaceutical research, Methyl-d3 3-Oxobutanoate serves as:

  • A building block for synthesizing deuterated pharmaceutical compounds

  • A reagent in the Biginelli reaction, which produces dihydropyrimidinones with potential medicinal properties

  • A tracer in drug metabolism studies

  • A component in the development of analytical standards

The compound participates in the Biginelli reaction, forming molecules including dihydropyrimidinones which have demonstrated various biological activities .

Metabolic and Biochemical Studies

The isotopic labeling of Methyl-d3 3-Oxobutanoate makes it valuable for:

  • Tracing metabolic pathways

  • Studying enzymatic reactions

  • Investigating biochemical transformations

  • Developing analytical methods for metabolomics research

By following the deuterium atoms through various biological processes, researchers can gain insights into metabolism and biochemical mechanisms.

Chemical Reactivity and Reaction Profile

Methyl-d3 3-Oxobutanoate participates in various chemical reactions, primarily driven by its functional groups.

Key Reaction Types

The compound can undergo several reaction types, including:

Reaction TypeCommon ReagentsMajor ProductsApplications
OxidationPotassium permanganate, Chromium trioxideCarboxylic acidsSynthesis of deuterated carboxylic acids
ReductionLithium aluminum hydride, Sodium borohydrideAlcoholsProduction of deuterated alcohols
SubstitutionGrignard reagents, Organolithium compoundsSubstituted derivativesCreation of complex deuterated molecules
CondensationAldehydes, AminesHeterocyclic compoundsSynthesis of biologically active molecules

These reactions form the foundation for the compound's utility in organic synthesis and pharmaceutical development.

Isotope Effects on Reaction Kinetics

The presence of deuterium atoms in Methyl-d3 3-Oxobutanoate influences reaction rates through the kinetic isotope effect. This phenomenon arises from the difference in zero-point energy between C-H and C-D bonds, resulting in different activation energies for reactions involving these bonds.

The kinetic isotope effect is particularly valuable in mechanistic studies, where the rate differences between deuterated and non-deuterated compounds can reveal details about reaction transition states and rate-limiting steps .

Analytical Characterization Techniques

Accurate characterization of Methyl-d3 3-Oxobutanoate requires specialized analytical techniques that can detect and quantify isotopic substitution.

Spectroscopic Methods

Several spectroscopic techniques are employed for characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about deuterium incorporation and molecular structure

  • Mass Spectrometry (MS): Confirms molecular weight and isotopic composition

  • Infrared (IR) Spectroscopy: Identifies functional groups and distinguishes between deuterated and non-deuterated bonds

Chromatographic Analysis

Chromatographic methods are essential for purity assessment:

  • Gas Chromatography (GC): Evaluates purity and can be coupled with mass spectrometry for structural confirmation

  • High-Performance Liquid Chromatography (HPLC): Useful for separation and quantification

These analytical approaches ensure the identity, purity, and isotopic enrichment of Methyl-d3 3-Oxobutanoate for research applications.

SupplierProduct FormatQuantityPriceReference
CymitQuimicaPure compound10 mg247.00 €
CymitQuimicaPure compound100 mg1,577.00 €
UsbiologicalPure compound10 mg$425.00
Medical Isotopes, Inc.Pure compound25 mg$1,500.00
American Custom Chemicals Corporation95.00% purity5 mg$502.30

The relatively high cost reflects the specialized synthesis requirements and limited production scale .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator